Product packaging for 2-Bromobenzo[c]phenanthrene(Cat. No.:CAS No. 53034-15-4)

2-Bromobenzo[c]phenanthrene

Cat. No.: B371728
CAS No.: 53034-15-4
M. Wt: 307.2g/mol
InChI Key: QGFYLLMPQWHQLS-UHFFFAOYSA-N
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Description

Significance of the Benzo[c]phenanthrene (B127203) Skeleton in Advanced Organic Materials Science

The benzo[c]phenanthrene framework, a fusion of four benzene (B151609) rings, possesses an inherent helical twist due to steric repulsion between hydrogen atoms on its terminal rings. wikipedia.orgwikipedia.org This structural feature, which classifies it as a tetrahelicene, is not merely a curiosity but a critical determinant of its properties and applications. This inherent chirality and rigid, three-dimensional architecture make benzo[c]phenanthrene and its derivatives highly valuable in the design of advanced organic materials. umich.edu

In materials science, the controlled arrangement of molecules is paramount. The helical shape of the benzo[c]phenanthrene skeleton can influence the solid-state packing of materials, potentially leading to unique bulk properties. This has implications for the development of organic semiconductors, where molecular organization directly impacts charge transport efficiency. Furthermore, the chiroptical properties arising from its helical nature make it a compelling candidate for applications in circularly polarized light detection and emission, crucial for next-generation displays and optical data storage. Its derivatives have been investigated as building blocks for more complex helical structures, such as helicenes, which are explored for their use as chiral catalysts and ligands in asymmetric synthesis. umich.edu

Role of Halogenation, Specifically Bromine Substitution, in Modulating Electronic and Reactivity Profiles of PAHs

Halogenation, and particularly bromination, is a powerful tool for tuning the properties of PAHs. numberanalytics.com The introduction of a bromine atom onto an aromatic framework like benzo[c]phenanthrene induces significant changes in both its electronic character and chemical reactivity.

Electronic Modulation: Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect. This can stabilize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the PAH. nih.goved.ac.uk This modulation of frontier orbital energies is a key strategy in designing materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), as it allows for precise control over charge injection, transport, and recombination properties. For instance, brominated PAHs have been used as acceptor units in donor-acceptor materials designed for deep-red and near-infrared emission. nih.goved.ac.uk

Reactivity Profile: The carbon-bromine (C-Br) bond on a PAH is a versatile synthetic handle. Brominated PAHs are crucial intermediates in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions. umich.edubeilstein-journals.org This allows for the straightforward installation of various functional groups, such as aryl, amino, or alkynyl moieties. beilstein-journals.org This "post-functionalization" capability is essential for building complex, multidimensional aromatic systems from simpler brominated precursors. 2-Bromobenzo[c]phenanthrene, for example, serves as a key starting material for synthesizing more elaborate molecules, such as phosphahelicenes and extended azahelicenes, by leveraging the reactivity of its bromine substituent. nih.govfigshare.comrsc.org

Overview of Current Research Frontiers in Brominated Polycyclic Aromatic Systems

The study of brominated PAHs is a dynamic and evolving field, pushing the boundaries of materials science, supramolecular chemistry, and synthetic methodology.

Advanced Materials Synthesis: A major research thrust is the use of brominated PAHs as building blocks for novel organic electronic materials. nih.gov Scientists are designing and synthesizing bromo-functionalized PAHs with deeply stabilized LUMOs for use as strong electron acceptors in thermally activated delayed fluorescence (TADF) emitters. nih.goved.ac.uk These materials are critical for developing highly efficient, next-generation OLEDs that can emit light in the deep-red and near-infrared regions.

Complex Molecular Architectures: Researchers are using brominated PAHs as precursors to construct intricate, three-dimensional molecules with unique properties. For instance, this compound has been instrumental in the multi-step synthesis of phospha rsc.orghelicenes and π-extended aza rsc.orgheliceniums. nih.govrsc.org These complex helical molecules exhibit fascinating chiroptical properties and are being investigated for their potential in asymmetric catalysis and as novel chromophores. rsc.orgresearchgate.net

Environmental and Analytical Chemistry: The transformation and detection of brominated PAHs and other halogenated PAHs are significant areas of environmental research. Studies investigate the kinetics and by-products formed during water treatment processes like chlorination, where the presence of bromide can lead to the formation of brominated and oxygenated PAHs. nih.gov Concurrently, advanced analytical techniques are being developed for the sensitive and accurate detection of PAHs and their derivatives in environmental samples. mdpi.com

Properties of this compound

The compound this compound is characterized by the following structural and chemical information.

PropertyDataSource
Chemical Formula C₁₈H₁₁Br uni.lu
Molecular Weight ~307.18 g/mol uni.lu
CAS Number 53034-15-4 chem960.com
Appearance Not specified in sources, but parent compound is a white solid. wikipedia.org
Synthesis Can be synthesized via photocyclodehydrogenation of stilbene (B7821643) precursors. umich.edu
Reactivity Used as a starting material in palladium-catalyzed cross-coupling and in the synthesis of helicenes. umich.edunih.govrsc.org

Spectroscopic Data for this compound

Spectroscopic data provides a fingerprint for the identification and characterization of the molecule.

SpectroscopyData Points (from a study on phenanthrene (B1679779) derivatives)Source
¹H NMR (400 MHz, CDCl₃) δ 9.18–9.20 (d, J=8.5 Hz, 1H), 8.58–8.59 (d, J=2.4 Hz, 1H), 8.01 (dd, J=7.8, 1.4 Hz, 1H), 7.92–7.94 (d, J=7.9 Hz, 1H), 7.79–7.88 (m, 3H), 7.68–7.70 (d, J=8.4 Hz, 1H), 7.65–7.67 (d, J=7.3 Hz, 1H), 7.63–7.65 (m, 1H) researchgate.net
IR (KBr) ν̄ 3001, 2951, 2925, 1608, 1505, 1449, 1239, 1219, 1102, 1045, 881, 836, 749 cm⁻¹ researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11Br B371728 2-Bromobenzo[c]phenanthrene CAS No. 53034-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromobenzo[c]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br/c19-15-10-9-13-6-8-14-7-5-12-3-1-2-4-16(12)18(14)17(13)11-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFYLLMPQWHQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 2 Bromobenzo C Phenanthrene and Its Derivatives

Strategies for the Direct Synthesis of 2-Bromobenzo[c]phenanthrene

The direct synthesis of this compound often involves the construction of the polycyclic aromatic hydrocarbon (PAH) framework with the bromine atom already in place or introduced at a key step. These methods are designed to be efficient and provide the target molecule for further functionalization.

Catalytic Cross-Coupling Reactions Utilizing Halogenated Precursors

Catalytic cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. For the synthesis of this compound and its derivatives, palladium-catalyzed reactions are of particular importance.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. mdpi.comorganic-chemistry.org In the context of benzo[c]phenanthrene (B127203) synthesis, this reaction is primarily used to introduce aryl or other organic substituents onto the benzo[c]phenanthrene core, starting from this compound. The synthesis of various 2-arylbenzo[c]phenanthrene derivatives has been successfully achieved using this method. researchgate.netbeilstein-journals.org For instance, the coupling of this compound with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, affords the corresponding 2-arylbenzo[c]phenanthrenes in good yields. researchgate.net This approach is foundational for creating more complex, functionalized polycyclic aromatic hydrocarbons. tandfonline.com The reaction is also employed in the synthesis of BN-phenanthrene derivatives, where Suzuki coupling can yield aryl-substituted products. beilstein-journals.org

Reactant 1Reactant 2CatalystProductYield (%)Reference
This compound-6-carbonitrilep-MethoxystyreneHerrmann's Catalyst2-(p-Methoxystyryl)benzo[c]phenanthrene-6-carbonitrile70 academie-sciences.fr
1,8-DichloroanthraceneArylboronic acidPd(PPh₃)₄1,8-Diarylanthracene- beilstein-journals.org
Cl-substituted BN-phenanthreneArylboronic acid-Aryl-substituted BN-phenanthreneGood beilstein-journals.org

This table provides examples of Suzuki-Miyaura coupling reactions involving precursors to or derivatives of the benzo[c]phenanthrene framework.

The Negishi coupling reaction, which pairs an organozinc compound with an organic halide, is another powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org It is particularly useful for the synthesis of complex molecules and has been applied in the creation of donor-acceptor (D-A) substituted materials. wikipedia.orgresearchgate.net The synthesis of such materials often involves the strategic installation of electron-donating and electron-accepting groups on an aromatic scaffold to tune its electronic and photophysical properties. While direct examples of Negishi coupling to synthesize this compound are less common, the methodology is highly relevant for its derivatization. For instance, a bromo-substituted phenanthrene (B1679779) derivative can be coupled with an organozinc reagent to introduce a specific donor or acceptor moiety. mdpi.com The reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms, making it a valuable method for the late-stage functionalization of complex molecules like benzo[c]phenanthrene derivatives. wikipedia.orgnih.gov

Reactant 1Reactant 2CatalystApplicationReference
Organic HalideOrganozinc CompoundPalladium or NickelGeneral C-C bond formation wikipedia.orgorganic-chemistry.org
Bromo-substituted phenanthreneOrganozinc reagent-Synthesis of D-A materials mdpi.com
3-bromo-1-(tert-butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborineAlkyl-, aryl-, and alkenylzinc reagents-Late-stage functionalization nih.gov

This table illustrates the general utility of the Negishi coupling in organic synthesis, with potential applications for derivatizing the benzo[c]phenanthrene core.

The Hartwig-Buchwald amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.orgnih.gov This reaction has become a go-to method for synthesizing aryl amines due to its broad substrate scope and high efficiency. wikipedia.org In the context of this compound, this reaction is instrumental in the synthesis of nitrogen-containing derivatives. rsc.org For example, amino-substituted benzo[c]phenanthridine (B1199836) derivatives have been prepared through a synthetic sequence that can include a Hartwig-Buchwald-type amination step. nih.gov The reaction has also been successfully applied to the synthesis of amino-substituted BN-phenanthrenes, demonstrating its utility in creating complex, nitrogen-containing polycyclic aromatic systems. beilstein-journals.org The ability to introduce a wide variety of amines, including primary and secondary amines, onto the benzo[c]phenanthrene skeleton opens up avenues for developing new materials with tailored electronic and biological properties. wikipedia.orglibretexts.org

Aryl HalideAmineCatalyst SystemProductReference
Aryl (pseudo)halidesPrimary or Secondary AminesPalladium/LigandAryl Amines nih.gov
Cl-substituted BN-phenanthrene-PalladiumAmino-substituted BN-phenanthrene beilstein-journals.org
2-Bromo-13α-estrone 3-benzyl etherBenzophenone iminePalladium/C2-Amino-13α-estrone beilstein-journals.org

This table highlights the application of Hartwig-Buchwald amination for the synthesis of nitrogen-containing aromatic compounds.

The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene. clockss.org This reaction has been employed in the synthesis of benzo[c]phenanthrene derivatives, notably in the formation of benzo[c]phenanthrene ketones. researchgate.netscilit.com A synthetic route can involve the Heck coupling of a halogenated precursor with an appropriate alkene, followed by a ring-closure reaction to form the tetracyclic ketone. researchgate.net Furthermore, this compound itself can be a substrate in Heck reactions. For instance, it has been coupled with styrenes to produce 2-styrylbenzo[c]phenanthrene derivatives, which are valuable precursors for the synthesis of helicenes. umich.edu This demonstrates the utility of the Heck reaction in extending the conjugation of the benzo[c]phenanthrene system and in building more complex, helically chiral molecules. umich.edu

Reactant 1Reactant 2CatalystProductYield (%)Reference
This compoundStyrenePd(OAc)₂-dppp2-Styrylbenzo[c]phenanthrene98 umich.edu
This compound4-MethylstyrenePd(OAc)₂-dppp2-(4-Methylstyryl)benzo[c]phenanthrene95 umich.edu
This compound-6-carbonitrilep-MethoxystryreneHerrmann's Catalyst2-(p-Methoxystyryl)benzo[c]phenanthrene-6-carbonitrile70 academie-sciences.fr

This table presents examples of Heck coupling reactions using this compound as a starting material.

Hartwig-Buchwald Amination for Nitrogen-Containing Derivatives

Photocyclization and Photocyclodehydrogenation Techniques

Photochemical methods, particularly photocyclization and photocyclodehydrogenation, are powerful strategies for the synthesis of polycyclic aromatic hydrocarbons, including this compound. researchgate.netresearchgate.net These reactions typically involve the irradiation of a stilbene-type precursor, which undergoes an intramolecular electrocyclization followed by oxidation to form the fused aromatic system. researchgate.net

A common and effective route to this compound starts with the Wittig reaction between 2-naphthaldehyde (B31174) and (4-bromobenzyl)triphenylphosphonium bromide to form 2-(4-bromostyryl)naphthalene. umich.edu Subsequent photodehydrocyclization of this stilbene (B7821643) precursor in the presence of iodine and a scavenger like tetrahydrofuran (B95107) (THF) affords this compound in high yield. umich.eduresearchgate.net This method is advantageous due to the ready availability of the starting materials and the efficiency of the photochemical ring closure. researchgate.net The technique has also been successfully used to synthesize other substituted benzo[c]phenanthrenes, such as nitro derivatives. umich.edu

PrecursorReaction TypeProductYield (%)Reference
2-(4-Bromostyryl)naphthalenePhotodehydrocyclizationThis compound96 umich.edu
2-[2-(4-Nitrophenyl)ethenyl]naphthalenePhotocyclization2-Nitrobenzo[c]phenanthrene83 umich.edu
StilbenePhotocyclizationPhenanthrene- researchgate.net

This table summarizes the synthesis of this compound and a derivative using photocyclization techniques.

Oxidative Photocyclization of Stilbene-Type Intermediates

The oxidative photocyclization of stilbene derivatives is a well-established and classical method for forming the phenanthrene core. beilstein-journals.orgnih.gov This reaction, often referred to as the Mallory reaction, proceeds through the UV-light-induced isomerization of a (E)-stilbene to a (Z)-stilbene, which then undergoes an intramolecular cyclization to form a dihydrophenanthrene intermediate. nih.govnih.govresearchtrends.net Subsequent oxidation, typically with iodine, yields the aromatic phenanthrene system. beilstein-journals.orgnih.gov

In the context of this compound synthesis, a strategically substituted stilbene-type precursor is required. The bromine atom is often incorporated into one of the aromatic rings of the stilbene precursor to direct the cyclization and prevent reactions at undesired positions. researchtrends.net For instance, the photocyclization of a stilbene derivative bearing a bromine atom on what will become the 2-position of the benzo[c]phenanthrene is a key step. This methodology has been instrumental in the synthesis of various functionalized phenanthrenes and helicenes. beilstein-journals.orgnih.govresearchgate.net

Improved Protocols for Scalable Synthesis

While traditional batch photocyclization reactions are effective on a small scale, they often suffer from limitations such as long reaction times and low concentrations, making them unsuitable for producing gram-scale quantities. beilstein-journals.orgnih.gov To address this, continuous-flow photocyclization has been developed as a more scalable and efficient alternative. beilstein-journals.org This technique utilizes a flow reactor, which allows for better light penetration, faster reaction times, and cleaner reactions compared to batch processes. beilstein-journals.org

Researchers have optimized conditions for the continuous-flow oxidative photocyclization of stilbenes, leading to high yields of phenanthrenes. beilstein-journals.orgnih.gov For example, using a flow setup with a UV lamp, stilbene can be converted to phenanthrene in high yield with significantly reduced reaction times. beilstein-journals.org This improved protocol has been successfully applied to the synthesis of functionalized phenanthrenes and helicenes, demonstrating its potential for the scalable production of precursors like this compound. beilstein-journals.orgnih.gov

Parameter Batch Photocyclization Continuous-Flow Photocyclization
Scale Typically <0.5 mmol beilstein-journals.orgnih.govGram-scale feasible beilstein-journals.org
Reaction Time Often >20 hours beilstein-journals.orgnih.govSignificantly shorter (e.g., 83-120 min) beilstein-journals.org
Concentration Low (~10⁻³ mol·L⁻¹) beilstein-journals.orgnih.govHigher concentrations possible
Efficiency Limited by light penetrationImproved light penetration and efficiency beilstein-journals.org

Multi-Component Assembly and Annulation Reactions

Modern synthetic chemistry has seen the rise of powerful multi-component reactions that allow for the rapid assembly of complex molecules from simple starting materials.

Palladium-Catalyzed Benzannulation with o-Bromobenzyl Alcohols

A facile and efficient method for constructing the phenanthrene skeleton involves a palladium-catalyzed benzannulation using o-bromobenzyl alcohols. acs.orgmdpi.com This reaction proceeds through sequential multiple carbon-carbon bond formations. acs.org The process can be achieved through a three-component coupling of alkynes, aryl bromides, and o-bromobenzyl alcohols, or by the reaction of (Z)-β-halostyrenes with o-bromobenzyl alcohols. acs.org

The choice of an electron-deficient phosphine (B1218219) ligand is critical to control the sequential oxidative addition of the different organic halides, ensuring the selective formation of the desired phenanthrene products in good yields. acs.org This methodology has proven to be versatile, enabling the synthesis of a variety of multisubstituted phenanthrenes and even more complex polycyclic aromatic hydrocarbons like tetraphenes. acs.org While not explicitly detailed for this compound, this strategy offers a powerful and convergent approach to its synthesis and the synthesis of its derivatives.

Synthetic Routes to Functionalized Benzo[c]phenanthrene Derivatives from Brominated Precursors

The bromine atom in this compound serves as a versatile handle for further functionalization, allowing for the introduction of various atoms and functional groups into the polycyclic aromatic hydrocarbon core. nih.govfigshare.comrsc.orgcore.ac.uk

Incorporation of Heteroatoms into the Benzo[c]phenanthrene Core

The introduction of heteroatoms, such as boron, can significantly alter the electronic and photophysical properties of polycyclic aromatic hydrocarbons (PAHs), leading to materials with novel applications.

Synthesis of Boron-Doped Polycyclic Aromatic Hydrocarbons (B-PAHs)

Brominated benzo[c]phenanthrenes are valuable precursors for the synthesis of boron-doped PAHs (B-PAHs). nih.govnih.govrsc.org One synthetic strategy involves the reaction of a brominated precursor with boron tribromide (BBr₃). nih.govrsc.org For instance, reacting appropriately substituted alkynes with BBr₃ can lead to brominated-B-containing PAHs through a bromoboration/electrophilic C–H borylation sequence. nih.govrsc.org The resulting C–Br units on the B-PAH can then be further functionalized via cross-coupling reactions. nih.govrsc.org

Another approach involves the use of 1-bromobenzo[c]phenanthrene (B12285718) as a starting material to create fully fused boron-doped PAHs with a symmetric structure. nih.gov This method relies on the generation of planar diarylborane precursors through intramolecular electrophilic C–H borylation. nih.gov The versatility of these methods allows for the preparation of a wide range of B-PAHs with tailored properties. nih.gov The introduction of boron imparts Lewis acidity to the PAH, a feature that can be exploited for sensing applications and for the formation of Lewis acid-base complexes. nih.gov

Precursor Reagent(s) Key Transformation(s) Product Type
Substituted alkynesBBr₃Bromoboration / Electrophilic C–H borylationBrominated B-doped PAHs nih.govrsc.org
o-Bromobiarylsec-BuLi, BBr₃, Lithiated anthracene (B1667546)Lithiation, Borylation, Oxidative dehydrocyclizationFully fused B-doped PAHs nih.gov
1-Bromobenzo[c]phenanthrene(Not specified)(Not specified)Symmetric fully fused B-doped PAH nih.gov
Preparation of Phosphahelicenes with Terminal Phosphinine Rings

The synthesis of phosphahelicenes, a class of helical molecules where a carbon atom in the aromatic backbone is replaced by phosphorus, represents a significant challenge in materials science. A notable strategy utilizes this compound as a key starting material for creating phosphahelicenes that feature a terminal phosphinine (phosphabenzene) ring. nih.govcas.cz This approach underscores the modification of carbohelicenes to fine-tune their optoelectronic properties for specific applications. cas.cz

The key steps in this synthetic pathway are outlined below:

Precursor Synthesis : An appropriate helicene precursor containing an alkyne functional group is first prepared from this compound. cas.cz

Phosphorus Introduction : The phosphorus function is introduced into the precursor molecule. nih.gov

Photocyclization : The molecule undergoes photocyclization to form the strained, helical benzo[c]phenanthrene framework. nih.gov

Phosphinine Ring Formation : The synthesis culminates in an acid-initiated cyclization of the alkyne, which yields an ortho-fused phosphorus heterocycle that is subsequently aromatized to form the final phosphinine ring. cas.cz

The structure of the resulting 4-phenyl-6-methyl-2-phospha nih.govhelicene, the first phosphahelicene with a terminal phosphinine ring, was definitively confirmed by X-ray crystallography. nih.govcas.czresearchgate.net

| Confirmation | X-ray Crystallography | cas.cz |

Preparation of Chiral Benzo[c]phenanthrene Analogues (Helicenes)

The synthesis of chiral helicenes from benzo[c]phenanthrene derivatives is an area of active research, driven by the unique chiroptical and electronic properties of these molecules.

Pyrolysis of Brominated Benzo[c]phenanthrene for Helicene Radical Generation

The generation of radical species through pyrolysis (thermal decomposition in a vacuum) serves as a method for constructing complex aromatic structures. Flash vacuum pyrolysis of 2-substituted benzo[c]phenanthrene has been utilized as a key step in the synthesis of the 'bowl-shaped' hydrocarbon corannulene. researchgate.net While not forming a helicene directly, this demonstrates the utility of pyrolyzing substituted benzo[c]phenanthrenes to create reactive intermediates for building other non-planar aromatics.

More directly related to helicene synthesis, gas-phase reactions involving aryl radicals have been shown to be a viable, alternative route to traditional solution-phase chemistry. researchgate.net A facile synthesis of figshare.com-helicene has been demonstrated through the reaction of the 4-phenanthrenyl radical with vinylacetylene. researchgate.net This process proceeds via a low-barrier mechanism involving a resonance-stabilized free radical intermediate, representing a versatile pathway that could potentially be extended to higher helicenes. researchgate.net This radical-mediated approach avoids the ionic intermediates typical of solution chemistry and highlights the potential for generating the necessary radical precursors from compounds like this compound. researchgate.net

Expedited Synthesis of Helicenes via Photocyclodehydrogenation

Photocyclodehydrogenation is a classical and powerful method for synthesizing phenanthrenes and helicenes from stilbene-type precursors. researchgate.netacademie-sciences.fr The process involves UV light exposure to induce an electrocyclic ring closure, followed by dehydrogenation to form the final aromatic system. researchgate.net An improved, more expeditious protocol for this reaction has been developed to overcome some limitations of the classical method. researchgate.net

The key improvement involves replacing propylene (B89431) oxide, which is traditionally used as a scavenger for the hydrogen iodide (HI) byproduct, with tetrahydrofuran (THF). researchgate.net Propylene oxide is relatively expensive and has a low boiling point, leading to its loss from the reaction mixture upon warming. researchgate.net THF is an advantageous substitute due to its higher boiling point, lower cost, and ready availability. researchgate.net This modification allows for a more efficient and practical synthesis of various phenanthrenes and helicenes. researchgate.net

Table 2: Comparison of Scavengers in Photocyclodehydrogenation

Scavenger Advantages Disadvantages Source(s)
Propylene Oxide Effective HI scavenger Expensive, low boiling point, potential for loss during reaction researchgate.net

| Tetrahydrofuran (THF) | Inexpensive, high boiling point, readily available, effective HI scavenger | - | researchgate.net |

Mechanistic Investigations of Formation Reactions

Understanding the underlying mechanisms of reactions involving this compound is crucial for optimizing existing synthetic routes and designing new ones.

Understanding trans-Haloboration/Electrophilic C-H Borylation Sequences

A powerful, transition-metal-free methodology for forming C–B bonds involves intramolecular electrophilic C–H borylation. rsc.orgnih.gov This reaction is often preceded by an intermolecular bond-forming event. rsc.orgnih.gov In the context of synthesizing boron-doped polycyclic aromatic hydrocarbons (PAHs), a common sequence involves the reaction of a trihaloborane like BBr₃ with an appropriately substituted alkyne. nih.govresearchgate.net

The mechanism proceeds through two key stages:

Haloboration : The reaction initiates with the addition of the B-Br bond across the alkyne. Mechanistic studies suggest this is often a 1,1-bromoboration, where both the boron and bromine atoms add to the same carbon of the triple bond. nih.gov This is in contrast to the more commonly known trans-haloboration where they add to opposite sides of the alkyne. rsc.org

Electrophilic C–H Borylation : The intermediate formed in the first step then undergoes an intramolecular electrophilic aromatic substitution (SEAr). nih.govresearchgate.net The electrophilic boron center attacks a nearby aromatic C-H bond, leading to ring closure and the formation of the boron-containing polycyclic system. nih.govrsc.org

This sequence has been successfully applied to synthesize a range of brominated, boron-doped PAHs, demonstrating its utility in creating functional materials with low-lying LUMOs (Lowest Unoccupied Molecular Orbitals). nih.gov The resulting C-Br bonds on the newly formed aromatic structure can be used for further functionalization via cross-coupling reactions. nih.gov

Analysis of Bromination Patterns in Polycyclic Aromatic Systems

The regioselectivity of electrophilic bromination in polycyclic aromatic systems like benzo[c]phenanthrene is governed by a combination of electronic and steric factors. acs.org The parent benzo[c]phenanthrene is the smallest PAH with a "fjord region," a sterically crowded bay that influences its reactivity. acs.org

Studies on the electrophilic substitution of benzo[c]phenanthrene and its derivatives have revealed distinct patterns:

Parent System : Mild bromination of unsubstituted benzo[c]phenanthrene results in substitution at the C-5 position. acs.org Direct bromination can also lead to selective substitution at the 2 and 11 positions. vulcanchem.com

Substituent Effects : The presence of directing groups strongly controls the position of bromination. Methoxy (B1213986) (-OMe) and hydroxyl (-OH) substituents override the effects of methyl groups. acs.org For instance, bromination of a benzo[c]phenanthrene with a methoxy group in the fjord region leads to substitution para to the methoxy group. acs.org This directing effect is consistent across different electrophilic reactions, including nitration and protonation. acs.org

Theoretical Basis : The reactivity patterns can be understood using Clar's aromatic π-sextet rule. nih.govfrontiersin.org Phenanthrene is more stable than its linear isomer anthracene because it can be represented with two localized aromatic sextets, leaving the central double bond with more olefinic character. nih.govfrontiersin.org This makes the outer rings less reactive than the central ring in anthracene. In benzo[c]phenanthrene, this principle, combined with steric hindrance in the fjord region, dictates that electrophilic attack will favor specific, electronically activated, and sterically accessible positions. acs.org

Table 3: Regioselectivity of Bromination on Benzo[c]phenanthrene Derivatives

Derivative Position of Bromination Controlling Factor Source(s)
Benzo[c]phenanthrene C-5 Electronic preference of the unsubstituted core acs.org
Benzo[c]phenanthrene C-2, C-11 Reaction conditions for direct dibromination vulcanchem.com
4-Methoxybenzo[c]phenanthrene C-4 (para to -OMe) Strong directing effect of the methoxy group acs.org

Kinetic Modeling of Formation Pathways for Brominated PAHs

The formation of brominated polycyclic aromatic hydrocarbons (BrPAHs), including this compound, is a complex process that can occur in various environmental and thermal systems. nih.gov Kinetic modeling provides a quantitative framework for understanding the mechanisms and rates of these formation pathways.

Detailed mechanistic pathways for the synthesis of smaller BrPAHs, such as those derived from naphthalene, acenaphthylene, and phenanthrene, have been constructed using computational chemistry. nih.gov One prominent proposed mechanism is the hydrogen abstraction acetylene (B1199291) addition (HACA) route, adapted to include brominated precursors. nih.gov For instance, the formation can be initiated by the addition of a bromoacetylene (C₂HBr) molecule to a growing aromatic structure. nih.gov Kinetic models based on these pathways can predict the temperature-dependent concentration profiles of various species involved in the reaction cascade. nih.gov These models indicate that at higher temperatures, the direct loss of a hydrogen atom from an acetylenic fragment becomes a more significant reaction step compared to further ring cyclization or the addition of more C₂HBr units. nih.gov

Another significant pathway for the formation of brominated PAHs, particularly in aqueous environments, involves reactions with hypobromous acid (HOBr). nih.gov HOBr can form during water disinfection processes like chlorination, especially when bromide ions (Br⁻) are present in the source water. nih.gov Kinetic studies have shown that HOBr is a highly reactive species that can accelerate the transformation of parent PAHs into brominated and oxygenated derivatives. nih.gov The reactions are primarily driven by electrophilic substitution (ES) and single electron transfer (ET) mechanisms. nih.govresearchgate.net

The reaction rates are significantly influenced by the specific PAH and the brominating agent. The second-order rate constants for the reaction of PAHs with HOBr are typically 100 to 1,000 times higher than those with hypochlorous acid (HOCl), highlighting the enhanced reactivity of HOBr. nih.gov This suggests that even at low concentrations, HOBr can be a dominant factor in the formation of BrPAHs in mixed halogen systems. nih.gov

Table 1: Second-Order Rate Constants (k) for the Reaction of PAHs with Hypobromous Acid (HOBr) and Hypochlorous Acid (HOCl)

Polycyclic Aromatic Hydrocarbonk (HOBr) (M⁻¹s⁻¹)k (HOCl) (M⁻¹s⁻¹)
Naphthalene1.11 x 10³1.20 x 10⁰
Acenaphthylene2.50 x 10⁴2.12 x 10²
Acenaphthene2.37 x 10²1.83 x 10⁰
Fluorene1.34 x 10²1.10 x 10⁰
Phenanthrene2.15 x 10³1.13 x 10¹
Anthracene4.54 x 10⁵4.31 x 10²
Fluoranthene1.63 x 10³1.12 x 10¹
Pyrene1.14 x 10⁵1.89 x 10²
Data sourced from a study on the transformation kinetics of PAHs in the presence of Br⁻ during chlorination. nih.gov

Elucidation of Electrophilic Substitution Pathways on Aromatic Cores

The synthesis of this compound and its isomers is primarily achieved through electrophilic aromatic substitution on the parent benzo[c]phenanthrene core. acs.orgevitachem.com This class of reactions involves the attack of an electrophile, in this case, a bromine-containing species (e.g., Br⁺, often generated from Br₂ with a Lewis acid catalyst like FeBr₃), on the electron-rich π-system of the aromatic rings. evitachem.com The regioselectivity of this substitution—that is, which hydrogen atom on the aromatic core is replaced by a bromine atom—is determined by the relative stability of the carbocation intermediate, known as an arenium ion or sigma complex. youtube.com

The inherent structure of benzo[c]phenanthrene, the smallest polycyclic aromatic hydrocarbon with a "fjord" region, results in different levels of reactivity across its six non-equivalent carbon positions available for substitution. acs.orgrsc.org The reactivity of these positions towards electrophilic attack has been quantified through protiodetritiation experiments, where the rate of tritium (B154650) removal by an acid is measured. These experiments provide partial rate factors, which are a direct measure of the relative reactivity of each site compared to a single position on a benzene (B151609) ring. rsc.org The position with the highest partial rate factor is the most susceptible to electrophilic attack. rsc.org

Table 2: Partial Rate Factors for Electrophilic Substitution (Protiodetritiation) on Benzo[c]phenanthrene

Position on Benzo[c]phenanthrene CorePartial Rate FactorRelative Reactivity Order
586801
624652
420503
115804
212005
34226
Data from detritiation experiments with anhydrous trifluoroacetic acid at 70°C. rsc.org

The experimental data show that the C-5 position is the most reactive, making 5-Bromobenzo[c]phenanthrene the predicted major product of direct bromination of the unsubstituted parent compound. acs.orgrsc.org The reactivity at the C-2 position, which would yield this compound, is significantly lower. rsc.org

The presence of substituents on the benzo[c]phenanthrene core can dramatically alter this regioselectivity. acs.org Electron-donating groups, such as methoxy (-OCH₃) or hydroxyl (-OH), are powerful activating groups and direct incoming electrophiles to positions ortho and para to themselves. acs.org This directive effect often overrides the inherent reactivity pattern of the parent core. acs.org For example, the bromination of a benzo[c]phenanthrene derivative with a methoxy group in the fjord region (at C-4) results in substitution at the C-4 position, which is para to the methoxy group. acs.org

Table 3: Regioselectivity of Bromination on Substituted Benzo[c]phenanthrene Derivatives

Parent CompoundPosition of SubstitutionProduct
2-Methylbenzo[c]phenanthreneC-55-Bromo-2-methylbenzo[c]phenanthrene
4-Methoxybenzo[c]phenanthreneC-44-Bromo-4-methoxybenzo[c]phenanthrene
Findings based on stable ion and electrophilic substitution studies. acs.org

Computational methods, such as calculating Fukui Indices (f⁻¹) for electrophilic attack, can also be used to predict bromination patterns on PAHs. nih.gov These theoretical approaches help to rationalize the observed regioselectivity by identifying the sites most susceptible to losing electron density upon electrophilic attack. nih.govnih.gov

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule as complex as 2-Bromobenzo[c]phenanthrene, a combination of one-dimensional and two-dimensional NMR experiments is required for a complete assignment of all proton and carbon signals. nih.gov

Proton (¹H) NMR spectroscopy provides information about the chemical environment of each hydrogen atom in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while the coupling constants (J) reveal information about adjacent, non-equivalent protons. In this compound, the aromatic protons resonate in a characteristic downfield region, typically between 7.5 and 9.2 ppm. researchgate.netumich.edu The introduction of the bromine atom at the C2 position causes a predictable change in the chemical shifts of the neighboring protons due to its electron-withdrawing inductive effect and electron-donating resonance effect. The specific assignments are often confirmed through more advanced 2D NMR techniques. nih.gov

A study reported the following ¹H NMR spectral data for this compound in a CDCl₃ solvent. researchgate.net

Proton AssignmentChemical Shift (δ) [ppm]Multiplicity & Coupling Constant (J) [Hz]
H1/H3/H4/H5/H6/H7/H8/H9/H10/H11/H127.63 - 7.67m
H1/H3/H4/H5/H6/H7/H8/H9/H10/H11/H127.71 - 7.75m
H1/H3/H4/H5/H6/H7/H8/H9/H10/H11/H127.80 - 7.87m
H1/H3/H4/H5/H6/H7/H8/H9/H10/H11/H127.90 - 7.95d, J=8.5
H1/H3/H4/H5/H6/H7/H8/H9/H10/H11/H128.01 - 8.03dd, J=7.7, 0.8
H1/H3/H4/H5/H6/H7/H8/H9/H10/H11/H129.03 - 9.06d, J=9.7
H1/H3/H4/H5/H6/H7/H8/H9/H10/H11/H129.11d, J=1.3

Note: The original source provides a list of peaks for the aromatic region without specific assignments to each proton. Complete and unambiguous assignment would require 2D NMR data.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. careerendeavour.com Each chemically non-equivalent carbon atom produces a distinct signal, providing information on the number of unique carbons and their electronic environment. careerendeavour.com For PAHs, the aromatic carbons typically resonate between 110 and 140 ppm. careerendeavour.com The carbon atom bonded to the bromine (C2) is expected to show a significant shift in its resonance compared to the parent compound, benzo[c]phenanthrene (B127203), due to the direct attachment of the halogen.

Carbon AtomChemical Shift (δ) [ppm] for Benzo[c]phenanthrene
C1, C12126.9
C2, C11128.4
C3, C10126.6
C4, C9122.5
C5, C8127.8
C6, C7128.4
Quaternary Carbons129.9, 130.1, 131.9

Note: Data is for the parent compound Benzo[c]phenanthrene and serves as a baseline for interpreting the spectrum of its bromo-derivative. chemicalbook.com

For complex molecules like this compound where ¹H NMR signals often overlap, 2D NMR techniques are essential for unambiguous structural assignment. nih.govmnstate.edu

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are spin-spin coupled to each other. emerypharma.com It reveals the connectivity of proton networks within the molecule, which is invaluable for tracing the proton sequence around the aromatic rings. emerypharma.com Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart. mnstate.edu

HETCOR (Heteronuclear Correlation) : This technique, which includes variants like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), correlates the chemical shifts of different nuclei, most commonly ¹H and ¹³C. huji.ac.il HSQC reveals one-bond correlations, directly linking each proton to the carbon it is attached to. huji.ac.il HMBC shows correlations over multiple bonds (typically 2-3 bonds), which is critical for identifying quaternary (non-protonated) carbons and piecing together the entire molecular skeleton. huji.ac.il A general procedure for the complete assignment of ¹H and ¹³C NMR spectra of polycyclic hydrocarbons using these techniques has been well-established. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are bonded. huji.ac.il This is particularly useful for distinguishing between isomers and for confirming assignments in sterically crowded regions of the molecule, such as the "bay region" of phenanthrene-type structures.

Solid-State NMR (SS-NMR) is a powerful tool for analyzing samples that are insoluble or cannot be crystallized, which can be the case for some PAHs or their derivatives. acs.orgmeasurlabs.com Unlike solution-state NMR, SS-NMR provides information about the molecule in its solid form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used for ¹³C SS-NMR. researchgate.net This method can be used to study the different carbon environments in solid PAH samples and can help assess the aromatic fraction in complex organic matter. usgs.govresearchgate.net Theoretical models using Density Functional Theory (DFT) can be compared with experimental SS-NMR data to analyze the structure of PAH crystals. acs.org

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HETCOR, NOESY)

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy investigates the interaction of molecules with ultraviolet and visible light, providing insight into their electronic structure and optical characteristics.

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. rsc.org This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. rsc.org Polycyclic aromatic hydrocarbons like benzo[c]phenanthrene are characterized by extensively conjugated π-electron systems, which results in strong absorption in the UV region. msu.edu

The absorption spectrum of a PAH typically displays several distinct bands, often with fine vibrational structure, corresponding to π → π* transitions. msu.edu The position (λ_max) and intensity (molar extinction coefficient, ε) of these bands are characteristic of the specific aromatic system. jasco-global.com The introduction of a substituent like bromine can cause a shift in the absorption maxima (bathochromic or hypsochromic shift) and a change in absorption intensity (hyperchromic or hypochromic effect) due to its influence on the electronic energy levels of the π-system. The spectra of phenanthrene (B1679779) derivatives typically show intense bands between 250-275 nm, followed by less intense bands at longer wavelengths up to 380 nm. researchgate.net This general pattern is expected for this compound.

Photoluminescence and Fluorescence Spectroscopy

Photoluminescence spectroscopy is a powerful tool for investigating the electronic and photophysical properties of fluorescent molecules. Benzo[c]phenanthrene derivatives are known to exhibit strong fluorescence, often in the blue region of the visible spectrum, making them promising candidates for applications in electronic and optoelectronic devices. researchgate.net

Derivatives of benzo[c]phenanthrene have been synthesized and their photophysical properties evaluated, noting strong emissions in the blue region of the visible spectrum. researchgate.net For instance, a new pentacyclic helicene bearing suitable functional groups demonstrated an emission in the visible region. researchgate.net The study of aza figshare.comhelicene, a derivative of benzo[c]phenanthrene, revealed a broad absorption over the whole visible range and an orange-red fluorescence emission. rsc.org The photoluminescence spectrum of 7-cyano-15-methoxy researchgate.nethelicene, synthesized from a this compound derivative, displays an emission in the blue region with distinct bands at 437 nm and 462 nm, accompanied by a shoulder peak at 490 nm. academie-sciences.fr

Research on a new helical hexacyclic framework, also derived from a this compound precursor, showed strong fluorescence in the blue region of the visible spectrum. researchgate.net The quantum yield for this helicene was determined to be 11%. researchgate.net Another study on aza figshare.comhelicenium, synthesized from this compound, reported orange-red fluorescence emission. rsc.org

Table 1: Photoluminescence and Fluorescence Data for Benzo[c]phenanthrene Derivatives

Compound Excitation Wavelength (nm) Emission Maxima (nm) Fluorescence Color Quantum Yield (%) Reference
Helical Hexacyclic Framework Not Specified Blue Region Blue 11 researchgate.net
Aza figshare.comhelicenium Not Specified Orange-Red Region Orange-Red Not Specified rsc.org
7-Cyano-15-methoxy researchgate.nethelicene 380 437, 462, 490 (shoulder) Blue Not Specified academie-sciences.fr
Pentacyclic researchgate.net-helicene Not Specified Visible Region Not Specified Not Specified researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular dichroism (CD) spectroscopy is an essential technique for characterizing chiral molecules, such as helicenes derived from benzo[c]phenanthrene. The inherent helical chirality of these compounds gives rise to distinct CD signals, which provide information about their absolute configuration (P- or M-helicity). researchgate.net

The enantiomeric separation of helical benzo[c]phenanthrene compounds has been achieved using chiral HPLC, resulting in (P)- and (M)-enantiomers with high optical purity. researchgate.net These separated enantiomers exhibit significant electronic circular dichroism (ECD) signals and large optical rotatory dispersion. researchgate.net For example, a π-extended phenanthrene-fused aza figshare.comhelicenium, synthesized from this compound, showed multi-band circular dichroism after chiral resolution. rsc.org Similarly, the chiroptical properties of 7-cyano-15-methoxy researchgate.nethelicene were examined after separation into its enantiomers, revealing notable features. academie-sciences.fr

The CD spectra of benzo[c]phenanthrene derivatives are characterized by specific electronic transitions, often referred to as α-, p-, and β-bands. The rotational strength of these bands can be analyzed to determine the helical configuration of the molecule. For instance, studies on (-)-1,12-dimethylbenzo[c]phenanthrene-&-acetic acid and (+)-l-fluoro-12-methylbenzo[c]phenanthrene have shown how CD spectra can be used to assign M- (left-handed) and P- (right-handed) helical configurations, respectively.

Table 2: Circular Dichroism Data for Chiral Benzo[c]phenanthrene Derivatives

Compound Method of Enantiomeric Separation Key CD Findings Assigned Configuration Reference
Helical Hexacyclic Framework Chiral HPLC Significant ECD signals (P)- and (M)-enantiomers researchgate.net
Aza figshare.comhelicenium Chiral Resolution Multi-band circular dichroism Optically pure enantiomers rsc.org
7-Cyano-15-methoxy researchgate.nethelicene Chiral HPLC Notable chiroptical properties Enantiomers academie-sciences.fr
(-)-1,12-dimethylbenzo[c]phenanthrene-&-acetic acid Resolution Analysis of α-, p-, and β-bands M- (left-handed)
(+)-l-fluoro-12-methylbenzo[c]phenanthrene Resolution Analysis of α-, p-, and β-bands P- (right-handed)

Vibrational Spectroscopy for Functional Group Identification and Molecular Structure

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying functional groups and probing the molecular structure of this compound and its derivatives.

Infrared (IR) spectroscopy provides characteristic absorption bands corresponding to the vibrational modes of specific functional groups within a molecule. For this compound, IR spectroscopy is used to confirm the presence of the aromatic framework and the carbon-bromine bond.

In a study detailing the synthesis of this compound, the IR spectrum (KBr) showed characteristic peaks at 3001, 2951, 2925, 1608, 1505, 1449, 1239, 1219, 1102, 1045, 881, 836, and 749 cm⁻¹. researchgate.net Another report on the synthesis of this compound via an improved photocyclodehydrogenation protocol also provides IR data. researchgate.net The synthesis of various phenanthrene derivatives, including brominated species, has been documented with corresponding IR spectral data. acgpubs.org

Table 3: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Assignment (Tentative) Reference
3001 Aromatic C-H stretch researchgate.net
2951, 2925 Aliphatic C-H stretch (from synthesis precursors) researchgate.net
1608, 1505, 1449 Aromatic C=C stretching researchgate.net
1239, 1219, 1102, 1045 In-plane C-H bending and other fingerprint vibrations researchgate.net
881, 836, 749 Out-of-plane C-H bending researchgate.net

Raman spectroscopy complements IR spectroscopy and is particularly useful for studying the vibrations of non-polar bonds and symmetric molecules. While specific Raman data for this compound is not extensively detailed in the provided context, the technique is generally applied to characterize the skeletal vibrations of the polycyclic aromatic core. The synthesis and characterization of a new pentacyclic helicene, for which this compound could be a precursor, involved Raman spectroscopy as part of its structural analysis. researchgate.netresearchgate.net Furthermore, the development of phosphahelicenes from this compound has also utilized Raman spectroscopy in the characterization of related compounds. researchgate.net

Infrared (IR) Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. This is crucial for confirming the identity of newly synthesized compounds like this compound and its derivatives.

The synthesis of various derivatives starting from this compound has been confirmed using HRMS. For instance, in the synthesis of benzo researchgate.nethelicenes, HRMS (ESI) was used to verify the mass of the products. semanticscholar.org Similarly, the characterization of a 4-phenyl-6-methyl-2-phospha figshare.comhelicene, prepared from this compound, involved HRMS analysis. metacentrum.cz The molecular weight of the parent benzo[c]phenanthrene is 228.2879 g/mol . nist.gov The addition of a bromine atom would increase this mass, and HRMS can precisely measure this change, distinguishing it from other potential elemental compositions.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Benzo[c]phenanthrene Derivatives

Compound/Precursor Ionization Method Calculated m/z Found m/z Reference
Benzo[c]phenanthrene Not Specified 228.2879 (as C₁₈H₁₂) Not Specified nist.gov
C₅₅H₄₈N₂O₂P⁺ (from a helicene synthesis) ESI 799.3448 799.3454 semanticscholar.org
4-phenyl-6-methyl-2-phospha figshare.comhelicene Not Specified Confirmed Confirmed metacentrum.cz

Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) Mass Spectrometry

While detailed experimental reports on the Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) mass spectrometry of this compound are not extensively available in the surveyed literature, predictive data and the characterization of its close derivatives highlight the utility of these soft ionization techniques. ESI-MS is a powerful tool for determining the molecular weight and structural integrity of complex aromatic compounds, often by observing the mass-to-charge ratio of protonated molecules ([M+H]⁺) or other adducts.

For this compound, predicted ESI-MS data provides theoretical values for various adducts that would be expected in an experimental analysis. uni.lu These predictions are crucial for identifying the compound in complex mixtures or confirming its synthesis.

Table 1: Predicted ESI-MS Data for this compound Adducts uni.lu
AdductMass-to-Charge Ratio (m/z)Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺307.01171163.5
[M+Na]⁺328.99365176.9
[M-H]⁻304.99715172.7
[M+NH₄]⁺324.03825185.2
[M+K]⁺344.96759163.9
[M]⁺306.00388183.2

High-resolution ESI mass spectrometry (HR-MS ESI+) has been successfully employed to characterize complex derivatives synthesized from this compound, such as novel azahelicenes, confirming their molecular formula. rsc.org This underscores the applicability of the technique within this class of compounds. No specific applications of Fast Atom Bombardment (FAB) mass spectrometry for this compound were found in the reviewed scientific literature.

X-ray Crystallography for Definitive Solid-State Structural Determination

A definitive solid-state structure of this compound via single-crystal X-ray diffraction has not been reported in the surveyed scientific literature. Consequently, detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates for the parent compound are not available. Commercial suppliers of this rare chemical note that analytical data is not collected for the product. sigmaaldrich.com

Despite the absence of a crystal structure for this compound itself, it serves as a critical starting material for the synthesis of larger, more complex helical molecules. The unambiguous three-dimensional structures of these derivatives are frequently confirmed using single-crystal X-ray crystallography. cas.cz For instance, the structure of a dissymmetrical π-extended azahelicenium, synthesized using this compound as a precursor, was elucidated by X-ray diffraction, revealing its helically folded structure. rsc.org Similarly, the structure of 4-phenyl-6-methyl-2-phospha uni.luhelicene, which also starts from this compound, was confirmed by this method. cas.cz

To illustrate the data obtained from this technique, the crystallographic parameters for a derivative synthesized from this compound are provided below. It is crucial to note that this data does not describe this compound but rather a more complex product derived from it.

Table 2: Example Crystallographic Data for a π-Extended Aza uni.luhelicenium Derivative of this compound rsc.org
ParameterValue
Chemical FormulaC₄₅H₂₈N⁺·BF₄⁻
Formula Weight673.51
Crystal SystemTriclinic
Space GroupP-1
a/Å12.3845(4)
b/Å13.6826(4)
c/Å20.3019(6)
α/°85.278(2)
β/°79.418(2)
γ/°70.180(2)
Volume/ų3185.3(2)

Such analyses are essential for confirming the successful synthesis and understanding the precise stereochemical and conformational properties of these larger, chiral systems. The data is typically deposited in repositories like the Cambridge Structural Database (CSD) for public access. biokeanos.comumassd.edu

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study chemical species that have unpaired electrons, such as organic radicals and metal complexes. wikipedia.org The technique provides information about the electronic structure and environment of the paramagnetic center.

There are no available studies in the reviewed literature concerning the generation or characterization of radical species of this compound using EPR spectroscopy. Research involving EPR on related systems has focused on different types of paramagnetic species. For example, EPR studies have been conducted on organometallic ferrocenyl complexes appended to a cyclopenta[l]phenanthrene (B1258965) core to investigate charge transfer properties. researchgate.net Other studies have focused on the EPR signals from Co(II) complexes or nitroxide radicals like TEMPO in catalytic systems, which are unrelated to the intrinsic radical species of the phenanthrene backbone. libretexts.org While EPR has been used to characterize derivatives like phosphinines, these studies focus on the properties of the heteroatom within the helicene framework rather than a radical of the parent benzo[c]phenanthrene. researchgate.net

Theoretical and Computational Investigations of 2 Bromobenzo C Phenanthrene

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic characteristics of molecules like 2-Bromobenzo[c]phenanthrene. cp2k.org DFT methods allow for the calculation of various electronic properties, providing insights into the molecule's behavior and potential applications. uctm.edu

Analysis of Frontier Molecular Orbitals (HOMO and LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. libretexts.orgwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. researchgate.net

For phenanthrene (B1679779) derivatives, the HOMO is typically localized on the phenanthrene moiety, while the LUMO is distributed over the acceptor parts of the molecule. researchgate.net This spatial separation of the frontier orbitals is a significant factor in their electronic properties. researchgate.net In the case of this compound, the bromine atom introduces a perturbation to the electronic structure, influencing the energies of the HOMO and LUMO.

Computational studies on related PAH systems provide a framework for understanding these effects. For instance, DFT calculations on phenanthrene and its derivatives have been employed to investigate their potential use in organic solar cells and other electronic devices. researchgate.net The HOMO-LUMO gap is a critical parameter in these applications, as it relates to the energy required for electron excitation.

Table 1: Frontier Molecular Orbital (FMO) Analysis
ParameterDescriptionSignificance
HOMO (Highest Occupied Molecular Orbital)The highest energy molecular orbital that is occupied by electrons.Associated with the ability of a molecule to donate electrons (nucleophilicity). libretexts.org
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy molecular orbital that is not occupied by electrons.Associated with the ability of a molecule to accept electrons (electrophilicity). libretexts.org
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Indicates the chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. researchgate.net

Prediction of Absorption and Emission Spectra

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the absorption and emission spectra of molecules. nih.govchemrxiv.org These calculations can provide valuable information about the electronic transitions within a molecule, such as the π-π* transitions that are common in aromatic systems. nih.gov

For this compound, TD-DFT calculations can predict the wavelengths at which the molecule absorbs and emits light. These predictions are essential for understanding its photophysical properties and for designing materials with specific optical characteristics. The accuracy of these predictions can be influenced by the choice of functional and basis set, as well as the inclusion of solvent effects. nih.govchemrxiv.org

Experimental studies on related compounds, such as phenanthrene, have shown that anharmonic effects can significantly influence the infrared absorption spectra. arxiv.orgresearchgate.net Therefore, advanced computational methods that account for anharmonicity may be necessary for a highly accurate prediction of the vibrational and electronic spectra of this compound. arxiv.org

Calculation of Singlet-Triplet (S₁/T₁) Energy Gaps

The energy gap between the lowest singlet (S₁) and triplet (T₁) excited states is a critical parameter for materials used in applications such as thermally activated delayed fluorescence (TADF) and organic light-emitting diodes (OLEDs). researchgate.netustc.edu.cn A small S₁-T₁ gap allows for efficient reverse intersystem crossing from the triplet to the singlet state, enhancing the fluorescence efficiency. ustc.edu.cn

DFT and TD-DFT methods are commonly used to calculate this energy gap. researchgate.net The choice of functional can significantly impact the accuracy of the calculated S₁-T₁ gap, particularly for charge-transfer states. researchgate.net For molecules like this compound, understanding the factors that influence the S₁-T₁ gap is crucial for designing new materials with tailored photophysical properties. nih.gov

Table 2: Factors Influencing the S₁-T₁ Energy Gap
FactorEffect on S₁-T₁ GapReference
Spatial Overlap of Frontier OrbitalsIncreased overlap generally leads to a larger S₁-T₁ gap. nih.gov
Molecular GeometryTwisting between donor and acceptor units can decrease the gap. researchgate.net
Number of π-electronsMinimizing the number of π-electrons can help to maximize the gap. nih.gov
DelocalizationReducing delocalization can lead to a larger S₁-T₁ gap. nih.gov

Assessment of Electronic Properties for Organic Electronic Applications

The electronic properties of this compound, such as its electron-rich nature and planar structure, make it a candidate for use in organic electronic devices. chemicalbook.comchemicalbook.com Specifically, it has been considered as an intermediate for synthesizing materials for hole transport layers (HTL) or as a host material in OLEDs. chemicalbook.comchemicalbook.com

Computational assessments can help to evaluate its potential in these applications. For example, DFT calculations can provide insights into its charge transport properties, ionization potential, and electron affinity. These parameters are essential for designing efficient organic electronic devices. The introduction of a bromine atom can also be used to tune these properties for specific applications. evitachem.com

Computational Thermochemistry and Kinetic Modeling

Computational thermochemistry provides a means to determine the thermodynamic properties of molecules, such as their enthalpies of formation and bond dissociation energies. nih.govnist.gov These data are fundamental for understanding the stability and reactivity of chemical species.

Benchmark Calculations for Bond Dissociation Energies of C-Br Bonds

The strength of the carbon-bromine (C-Br) bond is a key factor in the chemical reactivity of this compound. The bond dissociation energy (BDE) is the energy required to break this bond homolytically. Accurate prediction of the C-Br BDE is important for understanding its thermal stability and its behavior in chemical reactions.

Benchmark calculations using high-level theoretical methods can provide reliable BDE values for halogenated PAHs. rsc.orgrsc.org Studies have shown that for brominated PAHs, DFT functionals such as ωB97X-D, when combined with an appropriate basis set like 6-311++G(d,p), can provide accurate BDE predictions. rsc.orgrsc.org These computational approaches have been systematically benchmarked against experimental data and high-level composite methods like G4 theory. rsc.orgrsc.org

Table 3: Recommended DFT Methods for C-Br BDE Calculations in PAHs
DFT FunctionalBasis SetPerformanceReference
ωB97X-D6-311++G(d,p)Shows the best performance in computing bond dissociation energies. rsc.orgrsc.org
ωB97X-Dcc-pVTZExhibits the best prediction in enthalpy of formation. rsc.orgrsc.org
M06-2X6-311++G(d,p)Commonly used for geometry optimizations in these calculations. rsc.org

Computation of Enthalpies of Formation for Brominated PAHs

The thermodynamic properties of brominated polycyclic aromatic hydrocarbons (BrPAHs), such as their enthalpy of formation (ΔfH°), are crucial for understanding their reactivity and formation mechanisms. nih.govrsc.org Due to the challenges and high computational cost of obtaining accurate experimental or high-level wave function theory data for these molecules, computational electronic structure calculations are routinely employed. nih.govnih.gov

Several composite model chemistry methods and density functional theory (DFT) approaches have been benchmarked for their ability to accurately compute the enthalpies of formation for small to medium-sized brominated PAHs. nih.govnih.gov The enthalpy of formation is typically derived using the atomization method. nih.gov Studies comparing methods such as CBS-QB3, G3MP2, G3, and G4 have found that the G4 method generally provides the most accurate results for the enthalpy of formation of these compounds. nih.govnih.gov

For DFT methods, which offer a balance between accuracy and computational cost, various functionals and basis sets have been tested. nih.govrsc.org Commonly used functionals include M06-2X, ωB97X-D, and B2PLYP-D3, paired with basis sets like 6-311++G(d,p) and cc-pVTZ. nih.govnih.gov Statistical analysis indicates that the ωB97X-D functional combined with the cc-pVTZ basis set exhibits the best performance in predicting the enthalpy of formation for brominated PAHs when geometries are optimized at the M06-2X/6-311++G(d,p) level of theory. nih.govnih.gov These benchmarked DFT methods are recommended for future theoretical studies on larger BrPAHs, providing a reliable framework for calculating the enthalpy of formation of compounds like this compound. rsc.org

Computational MethodDescriptionPerformance for Enthalpy of Formation (ΔfH°)
G4A composite model chemistry method known for high accuracy.Considered the best performing composite method in benchmark studies. nih.govnih.gov
ωB97X-D/cc-pVTZA long-range corrected DFT functional with empirical dispersion correction, paired with a correlation-consistent triple-zeta basis set.Exhibits the best performance among tested DFT methods for predicting ΔfH°. nih.govnih.gov
CBS-QB3A high-accuracy composite method.Used in benchmark calculations for thermodynamic properties of BrPAHs. nih.gov
G3A composite model chemistry method.Used in benchmark calculations for thermodynamic properties of BrPAHs. nih.gov

Modeling of Reaction Mechanism Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the complex reaction mechanisms involving halogenated aromatic compounds. This approach allows for the detailed modeling of potential energy surfaces, including the identification of reactants, products, intermediates, and, crucially, transition states. rsc.org For a given reaction, such as the formation or functionalization of this compound, DFT calculations can determine key energetic parameters like activation energies and Gibbs free energies of reaction (ΔrG).

The process involves locating the geometry of the transition state (TS) structure connecting reactants and products. A true TS is confirmed by frequency calculations, where the structure must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to ensure that this transition state correctly connects the desired reactants and products.

For example, in modeling halogen dance reactions on aromatic substrates, DFT has been used to compare different mechanistic pathways, such as those involving four-centre type or Sₙ2-like transition states. These calculations reveal the energy barriers for each step, identifying the rate-limiting step and the most favorable reaction pathway. rsc.org By modeling the energetics, researchers can predict whether a reaction is probable under certain conditions and understand the factors that control its outcome. This methodology is directly applicable to studying the reaction energetics of this compound, whether in its synthesis via electrophilic cyclization or its subsequent reactions. nih.govscholaris.ca

ParameterDescriptionSignificance in Reaction Modeling
Activation Energy (Ea)The minimum energy required to initiate a chemical reaction. Calculated as the energy difference between the transition state and the reactants.Determines the rate of a reaction; high barriers suggest slow or improbable reaction steps.
Gibbs Free Energy of Reaction (ΔrG)The change in Gibbs free energy between products and reactants.Indicates the spontaneity of a reaction. A negative value signifies a thermodynamically favorable process.
Transition State (TS)A high-energy, unstable configuration of atoms that exists for an infinitesimally short time as reactants are converted into products.Represents the peak of the energy barrier on a potential energy surface. Its structure provides insight into the reaction mechanism.
Imaginary FrequencyA vibrational mode with a negative force constant, found in transition state structures.Confirms a stationary point on the potential energy surface is a true transition state, not a minimum.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules like this compound. While the fused rings of the benzo[c]phenanthrene (B127203) core create a relatively rigid structure, some degree of flexibility exists, particularly in derivatives or during interactions with other molecules. nih.gov Molecular Dynamics (MD) simulations provide a computational method to explore the conformational space of a molecule over time by integrating Newton's classical equations of motion. mdpi.comresearchgate.net

Enhanced sampling techniques, such as metadynamics, can be combined with MD to more efficiently explore the free energy landscape of conformational changes. mdpi.com Furthermore, the large datasets generated from MD trajectories can be analyzed using machine learning approaches to identify the key structural features that govern conformational transitions. mdpi.com Such analyses provide crucial insights into how the molecule's shape and dynamics influence its properties and interactions.

Quantum Chemical Descriptors for Reactivity and Selectivity

Quantum chemical descriptors are numerical values calculated using methods like Density Functional Theory (DFT) that quantify various electronic properties of a molecule, allowing for the prediction of its chemical reactivity and selectivity. mdpi.comrsc.orgnih.gov These descriptors are derived from the fundamental principles of quantum mechanics and provide a theoretical framework, known as conceptual DFT, for understanding chemical behavior. arxiv.org

For molecules with multiple reactive sites, like this compound, local reactivity descriptors are necessary to predict regioselectivity. researchgate.net These descriptors pinpoint which atoms or regions within the molecule are most susceptible to a specific type of attack (e.g., electrophilic, nucleophilic, or radical). researchgate.net The most widely used local descriptors are the Fukui functions. arxiv.org

Fukui Indices for Electrophilic Substitution Patterns

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point r when the total number of electrons in the molecule changes. wikipedia.org In practice, condensed Fukui functions (or Fukui indices) are calculated for each atom in the molecule, simplifying the analysis of site selectivity. wikipedia.orgresearchgate.net

There are three main types of Fukui indices, each providing different information about an atom's reactivity:

f⁻ : This index measures the reactivity towards an electrophilic attack. The site with the highest value of f⁻ is the most likely to be attacked by an electrophile. substack.com It is associated with the Highest Occupied Molecular Orbital (HOMO). wikipedia.org

f⁺ : This index measures the reactivity towards a nucleophilic attack. The site with the highest value of f⁺ is the most susceptible to attack by a nucleophile. substack.com It is associated with the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

f⁰ : This index predicts the site for a radical attack. substack.com

For predicting the electrophilic substitution pattern of this compound, the f⁻ index is the most relevant descriptor. By calculating the f⁻ values for each carbon atom in the aromatic system, one can rank the positions in order of their reactivity towards electrophiles. The carbon atom with the largest f⁻ value is predicted to be the most favorable site for substitution. substack.com This theoretical approach provides a powerful, predictive first pass at understanding the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation on the this compound scaffold.

Fukui IndexType of Attack PredictedDescription
f⁻Electrophilic AttackIdentifies the most nucleophilic site in a molecule, which is the preferred target for an incoming electrophile. substack.com
f⁺Nucleophilic AttackIdentifies the most electrophilic site in a molecule, which is the preferred target for an incoming nucleophile. substack.com
f⁰Radical AttackIdentifies the site most susceptible to attack by a radical species. substack.com

Applications of 2 Bromobenzo C Phenanthrene in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

2-Bromobenzo[c]phenanthrene is a key intermediate in the development of materials for a range of organic electronic and optoelectronic devices. rsc.orgwiley.com Its structural properties are foundational to creating components for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaic (OPV) devices, and Organic Semiconductors. rsc.org The presence of the bromine atom allows for its use in palladium-catalyzed coupling reactions like the Suzuki and Heck reactions, enabling the construction of complex π-conjugated systems with tailored functionalities. rsc.orgorganic-chemistry.orgnih.gov

Precursors for Organic Light-Emitting Diodes (OLEDs)

The compound serves as a fundamental starting material for various components within the emissive layer of OLEDs, which are crucial for the performance of displays and solid-state lighting. ossila.com Its derivatives have been successfully employed in the synthesis of both the charge-carrying layers and the host materials that facilitate the light-emission process. rsc.orgwiley.com

A critical function in an OLED is the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. Materials designed for this purpose are known as Hole Transport Layer (HTL) materials. This compound is an established precursor for synthesizing high-performance HTL materials. rsc.orgwiley.comossila.com

Researchers have developed bipolar host materials by combining the electron-rich triphenylene (B110318) unit (derived from this compound) with hole-transporting moieties like carbazole (B46965). rsc.orgrsc.org These materials not only function as hosts but also possess inherent hole-transporting capabilities. The design often involves a Donor-π-Acceptor (D-π-A) structure where the triphenylene can act as part of the π-bridge or an electron-accepting/transporting unit, while moieties like carbazole or triphenylamine (B166846) act as the donor/hole-transporting unit. The resulting materials exhibit balanced charge transport, which is crucial for efficient device operation. rsc.org For instance, triphenylene-carbazole derivatives have demonstrated good hole transport ability, leading to high device efficiencies. researchgate.net

Table 1: Properties of a Bipolar Host Material (D1) Derived from a Triphenylene Precursor This table presents data for a representative bipolar host material, D1, synthesized from triphenylene and carbazole units, as described in research by Cai et al. (2017). The synthesis leverages precursors like this compound to construct the core structure.

PropertyValueReference
Highest Occupied Molecular Orbital (HOMO)-5.79 eV rsc.org
Lowest Unoccupied Molecular Orbital (LUMO)-2.48 eV rsc.org
Triplet Energy (ET)2.80 eV rsc.org
Hole Mobility (μh)8.8 x 10-5 cm2 V-1 s-1 rsc.org
Electron Mobility (μe)1.1 x 10-4 cm2 V-1 s-1 rsc.org
Development of Host Materials for Phosphorescent and Thermally Activated Delayed Fluorescence (TADF) Emitters

The efficiency of third-generation OLEDs relies on harvesting both singlet and triplet excitons, which is achieved using either phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters. These emitters are typically dispersed in a host material. This compound is a vital precursor for creating advanced host materials for both technologies. rsc.orgossila.com

The key to a successful host material is a high triplet energy level (to prevent energy loss from the emitter), good thermal stability, and balanced charge transport to ensure efficient recombination within the emissive layer. rsc.orgresearchgate.net The rigid triphenylene core of this compound provides high thermal stability and a high triplet energy. rsc.orgnih.gov By using cross-coupling reactions at the bromine site, electron-donating (hole-transporting) groups can be attached to create bipolar host materials.

In a study by Cai et al., a series of bipolar hosts based on triphenylene and carbazole were synthesized. rsc.orgrsc.org The strategic π-π stacking of the triphenylene units endowed these materials with high electron mobilities. When used as a host for a green TADF emitter (4CzIPN), one such material (D1) led to an OLED with a high maximum external quantum efficiency (EQE) of 16.3% and significantly reduced efficiency roll-off at high brightness. rsc.orgrsc.org The same host material also performed exceptionally well in a green phosphorescent OLED (using Ir(ppy)3 as the emitter), achieving a maximum EQE of 18.6%. rsc.orgrsc.org This demonstrates the versatility of hosts derived from the benzo[c]phenanthrene (B127203) framework.

Table 2: Performance of OLEDs Using a Triphenylene-Based Host (D1) Device performance data from Cai et al. (2017) for OLEDs using a host material synthesized from triphenylene precursors.

Emitter TypeEmitterMax. External Quantum Efficiency (EQE)EQE at 5000 cd m-2Reference
TADF4CzIPN16.3%15.3% rsc.orgrsc.org
PhosphorescentIr(ppy)318.6%17.6% rsc.orgrsc.org
Engineering Deep-Red to Near-Infrared (NIR) Emitting Systems

Developing efficient deep-red and near-infrared (NIR) emitters is a significant challenge in OLED technology due to the "energy gap law," which predicts that molecules emitting at longer wavelengths will have lower efficiencies. The benzo[c]phenanthrene structure is a valuable platform for designing such emitters.

One notable example is the NIR TADF molecule TPA-DCPP, where DCPP stands for 2,3-dicyanopyrazino phenanthrene (B1679779), which acts as a strong electron acceptor. wiley.comossila.com This acceptor unit is synthesized from a phenanthrene derivative. organic-chemistry.org The rigid and extended π-system of the phenanthrene core is crucial for pushing the emission into the NIR region. While the synthesis may not start directly from this compound, the utility of the core structure is clear. The bromine atom on this compound provides a reactive handle to attach various donor groups, allowing for precise tuning of the molecule's HOMO/LUMO energy levels and intramolecular charge-transfer character. This molecular engineering approach is essential for shifting the emission wavelength from the visible to the deep-red and NIR spectrum while maintaining high quantum efficiency. An OLED using the TPA-DCPP emitter achieved a remarkable EQE of nearly 10% with an emission peak at 668 nm. wiley.comossila.com

Components in Organic Photovoltaic (OPV) Devices

The properties that make this compound derivatives suitable for OLEDs—namely, their strong absorption, good charge transport, and high stability—also make them promising candidates for organic photovoltaic (OPV) devices. rsc.orgossila.com In OPVs, materials are needed to absorb sunlight (donors and acceptors) and transport the resulting charges to the electrodes.

The reactive bromine site on this compound allows for its use as a building block in the synthesis of both electron-donor and electron-acceptor materials for OPVs via established C-C coupling methodologies like the Heck and Suzuki reactions. organic-chemistry.orgnih.gov The extended, electron-rich aromatic system of the benzo[c]phenanthrene core can be functionalized with electron-withdrawing or electron-donating groups to tune the material's absorption spectrum and energy levels to match the solar spectrum and create efficient donor-acceptor interfaces. While specific OPV devices using direct derivatives of this compound are an active area of research, its potential as a precursor for creating novel, high-performance OPV materials is significant due to its inherent photophysical properties and synthetic accessibility. d-nb.info

Materials for Organic Semiconductors

At its core, this compound is a precursor for a wide array of organic semiconductors. rsc.org The materials developed for HTLs, host materials, and active layers in OPVs all fall under this category. The performance of these materials is dictated by their ability to transport charge, which is measured by their charge carrier mobility.

The planar structure of the benzo[c]phenanthrene unit promotes strong intermolecular π-π stacking in the solid state. rsc.org This stacking creates pathways for efficient charge transport, leading to high charge carrier mobility. As demonstrated in the bipolar host materials developed by Cai et al., derivatives of triphenylene can exhibit high electron mobilities (above 1 x 10-4 cm2 V-1 s-1), which is a significant achievement for materials that also possess good hole mobility. rsc.orgrsc.org Furthermore, research into conjugated macrocycles incorporating phenanthrene units has shown they function as effective p-type organic semiconductors in solution-processed thin-film transistors, with their mobility being directly related to their self-aggregation behavior. rsc.org The synthesis of other complex structures, such as phospha dntb.gov.uahelicene, has also been achieved starting from this compound, highlighting its role in creating novel organic semiconductors with unique properties. researchgate.net

Functional Materials and Molecular Assemblies

This compound, a polycyclic aromatic hydrocarbon (PAH), serves as a versatile building block in the creation of functional materials and complex molecular assemblies. Its unique structural and electronic properties make it a compound of interest for applications ranging from fluorescent sensors to novel conductive materials.

Integration into Fluorescent Probes for Sensing Applications

Derivatives of this compound are being explored as intermediates for fluorescent probes in sensing and biomedical applications. ossila.com The benzo[c]phenanthrene core, with its inherent fluorescence, provides a platform for designing probes that can detect specific analytes. For instance, phenanthrene-based fluorescent probes have been developed for the "turn-on" detection of metal ions like Cu2+. rsc.org These probes can be designed to exhibit a change in fluorescence upon binding to the target analyte, a mechanism often involving processes like excited state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE). rsc.org The development of such sensors is crucial for environmental and biological monitoring. rsc.orgrsc.org For example, anthracene-based probes have demonstrated the ability to selectively detect chromium (III) ions in aqueous solutions through a "turn-on" fluorescence response. nih.gov This is achieved by designing the probe to undergo a structural change, such as hydrolysis, upon interacting with the target ion, leading to the release of a highly fluorescent molecule. nih.gov

Molecular Self-Assembly and Chiral Tiling on Surfaces

The planar and chiral nature of the benzo[c]phenanthrene scaffold makes this compound a key component in the study of molecular self-assembly on surfaces. nih.gov Scientists have utilized this compound in the synthesis of larger, more complex molecules, such as tris(tetrahelicenebenzene) (t dntb.gov.uaHB), which exhibit unique self-assembly behaviors. nih.gov When deposited on a silver surface, these molecules can form aperiodic chiral tilings. nih.govnih.gov This phenomenon, where molecules arrange themselves in non-repeating patterns, is of significant interest in materials science for its potential to create materials with novel electronic and optical properties. nih.govempa.ch The study of such aperiodic structures, sometimes referred to as the "einstein problem" in mathematics, has revealed that chirality at the boundaries between molecular domains can induce lateral shifts, leading to the formation of complex supramolecular spirals and other topological defects. nih.govarxiv.orgaps.org This self-assembly is governed by intermolecular forces and the drive to achieve the most energetically favorable dense packing on the surface. nih.govempa.ch The ability to control the formation of these one-dimensional nanostructures through molecular design opens up possibilities for applications in various fields, including electronics and biomaterials. nih.gov

Development of Electron Conductive Materials

This compound and its derivatives are utilized as intermediates in the synthesis of materials for organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). ossila.comchemicalbook.com It can serve as a precursor for hole transport layer (HTL) materials or host materials in these devices. ossila.comchemicalbook.com The planar structure and electron-rich nature of the triphenylene core, a related polycyclic aromatic hydrocarbon, contribute to its utility in electroluminescent devices. chemicalbook.com The development of electrically conductive functional polymers is a major area of research, with a focus on creating materials that are not only conductive but also possess desirable properties like flexibility and redox activity. mdpi.com While many conductive polymers rely on extended π-conjugated systems, recent research has shown that long-range electrical conductivity can also be achieved in non-π-conjugated organic molecular materials through charge transfer between neighboring molecules in supramolecular stacks. arxiv.org The ability to synthesize and functionalize molecules like this compound is crucial for advancing the design of high-performance organic electronic materials. nih.gov

Tailoring Optoelectronic Properties through Strategic Functionalization

The optoelectronic properties of materials derived from this compound can be precisely tuned through strategic chemical modifications. By introducing different functional groups or altering the core structure, scientists can control the photophysical behavior of these molecules, making them suitable for a wide range of applications in optoelectronics.

Impact of Substituent Effects and Core Modifications (e.g., Boron-Doping) on Photophysical Behavior

The introduction of substituents onto the benzo[c]phenanthrene framework has a significant impact on its photophysical properties. For instance, the addition of donor and acceptor groups can induce intramolecular charge-transfer emission. researchgate.net The nature and position of these substituents can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby influencing its absorption and emission characteristics. nih.govmdpi.com

A particularly effective strategy for modifying the electronic structure is the incorporation of heteroatoms, such as boron, into the polycyclic aromatic skeleton. academie-sciences.frchinesechemsoc.org Boron-doping creates electron-deficient centers, which can dramatically alter the electronic and photophysical properties of the parent molecule. chinesechemsoc.orgresearchgate.net This approach has been used to create fully fused boron-doped PAHs that exhibit red fluorescence and high chemical stability. rsc.org The Lewis acidity of the boron center also allows for further functionalization and control over the material's properties through the formation of Lewis acid-base complexes. rsc.org Boron-doped PAHs have shown promise as models for boron-doped graphene and as materials for organic optoelectronics. rsc.orgnih.gov The incorporation of boron can lead to stabilized molecular orbitals and enlarged energy gaps, contributing to excellent ambient stability. chinesechemsoc.org

The synthesis of helicenes, which are ortho-fused polyaromatic compounds with a helical shape, from starting materials like this compound, further illustrates the impact of core modification. cas.cz The introduction of a phosphinine (phosphabenzene) ring into the helicene backbone, for example, leads to a molecule with unique optoelectronic properties. cas.cz

Design Principles for Tunable Optical Properties (e.g., Stokes Shift)

A key objective in the design of functional organic materials is the ability to tune their optical properties, such as the Stokes shift, which is the difference between the maxima of the absorption and emission spectra. A large Stokes shift is often desirable for applications in optoelectronics and fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratio. researchgate.netingentaconnect.combenthamdirect.com

Derivatives of benzo[c]phenanthrene have been shown to exhibit unusually large Stokes shifts. dntb.gov.uaresearchgate.netingentaconnect.combenthamdirect.com For example, certain derivatives absorb light in the UV region (around 281-285 nm) but fluoresce in the blue region of the visible spectrum (around 410-422 nm), corresponding to a significant Stokes shift of 1.32-1.39 eV. researchgate.netingentaconnect.combenthamdirect.com This property makes them promising candidates for optoelectronic applications. researchgate.netingentaconnect.combenthamdirect.com

The magnitude of the Stokes shift can be influenced by several factors, including the rigidity of the molecular structure and the nature of the substituents. By strategically designing the molecule, for instance by creating D-A (donor-acceptor) or D'-D-D' and A-D-A architectures, it is possible to control the intramolecular charge transfer characteristics and thus tune the emission wavelength and Stokes shift. nih.govresearchgate.net For example, phenanthrene-based compounds have been synthesized with high Stokes shifts ranging from 76 to 124 nm. nih.gov Similarly, a phenanthrene[9,10-d]imidazole-phenol-based fluorescent probe was developed with an improved Stokes' shift of 182 nm. rsc.org

Future Research Directions and Outlook in 2 Bromobenzo C Phenanthrene Chemistry

Innovation in Green and Sustainable Synthetic Routes

The traditional synthesis of phenanthrenes and helicenes often involves photocyclodehydrogenation of stilbene (B7821643) precursors. While effective, these methods can rely on hazardous reagents and solvents. A significant area for future research lies in developing greener and more sustainable synthetic pathways to 2-Bromobenzo[c]phenanthrene and its derivatives.

An improved procedure for the photocyclodehydrogenation of stilbenes has been developed that utilizes tetrahydrofuran (B95107) (THF) as a scavenger for the hydriodic acid byproduct. researchgate.netresearchgate.net This method presents several advantages over the use of propylene (B89431) oxide, including lower cost, a higher boiling point, and greater availability, making the synthesis more economical and scalable. researchgate.netresearchgate.net The synthesis of this compound has been achieved in a high yield of 96% using this improved protocol. researchgate.net

Future innovations could focus on the areas outlined in the table below:

Area of InnovationResearch GoalPotential Impact
PhotocatalysisDevelop visible-light-mediated cyclizations using novel organic or metal-based photocatalysts.Reduces energy consumption and avoids the need for high-energy UV lamps.
Flow ChemistryTranslate existing batch syntheses into continuous flow processes. researchgate.netImproves reaction control, enhances safety, and allows for easier scalability with higher yields. researchgate.net
Alternative SolventsExplore the use of bio-based solvents or ionic liquids for the synthesis and purification steps.Minimizes the use of volatile and toxic organic solvents, reducing the environmental footprint.
Catalyst DevelopmentDesign highly efficient and recyclable catalysts for the cross-coupling reactions used to prepare stilbene precursors.Lowers catalyst loading, reduces metal contamination in the final product, and improves process economy.

By focusing on these areas, the chemical community can make the synthesis of this compound and its valuable derivatives more aligned with the principles of green chemistry.

Exploration of Novel Reactivity and Transformation Pathways

This compound is an exceptionally versatile intermediate, primarily due to the reactivity of its carbon-bromine bond. It is a key starting material in the synthesis of more complex functional molecules. researchgate.netfigshare.com Palladium-catalyzed cross-coupling reactions, such as the Heck researchgate.netacademie-sciences.frscribd.com and Suzuki researchgate.net reactions, are commonly employed to introduce new carbon-carbon bonds at the 2-position. For instance, it has been coupled with 4-methoxystyrene (B147599) to produce a precursor for 2-hydroxyhexahelicene. scribd.com

The future of this compound chemistry will involve expanding its reaction repertoire to forge not only C-C bonds but also bonds to various heteroatoms. This will open pathways to novel heterohelicenes and other functional materials with tailored properties.

Transformation TypeSpecific ReactionResulting Structure / ApplicationCitation
C-C CouplingHeck CouplingSynthesis of stilbene precursors for helicenes. researchgate.netacademie-sciences.frscribd.com
C-C CouplingSuzuki CouplingAccess to a broad variety of substituted phosphahelicenes. researchgate.net
C-P CouplingPhospha-Michael / AromatizationFormation of phosphorus-containing oxa researchgate.nethelicenes and 2-phospha researchgate.nethelicene. researchgate.netfigshare.comresearchgate.net
C-N CouplingBuchwald-Hartwig AminationPotential synthesis of azahelicenes and other nitrogen-containing polyaromatic systems. researchgate.net
C-B CouplingMiyaura BorylationCreation of boronic ester derivatives for further functionalization. researchgate.net

A particularly exciting frontier is the use of this compound in the synthesis of heterohelicenes, where one or more carbon atoms in the aromatic backbone are replaced by a heteroatom like phosphorus, nitrogen, or sulfur. researchgate.net It has been successfully used as a starting material in a 12-step synthesis to produce 4-phenyl-6-methyl-2-phospha researchgate.nethelicene. researchgate.netfigshare.commetacentrum.cz The introduction of heteroatoms can profoundly influence the electronic, optical, and chiroptical properties of the resulting helical structures, leading to materials with novel functionalities. researchgate.net

Advanced Computational Predictions for Rational Design of High-Performance Materials

As the complexity of molecular targets derived from this compound increases, a trial-and-error approach to synthesis becomes inefficient. Advanced computational methods, particularly Density Functional Theory (DFT), are indispensable tools for the rational design of new materials. These methods allow researchers to predict a wide range of molecular properties before embarking on lengthy and resource-intensive synthetic campaigns.

For helicene-based materials, computational chemistry can predict key characteristics that determine their performance in various applications. While specific computational studies on this compound are not prevalent, the application of these methods to its derivatives, such as phosphahelicenes and other complex aromatics, demonstrates the potential. researchgate.netmetacentrum.cz For example, theoretical calculations have been used to study the optical and redox properties of phosphinine-containing heterocycles. researchgate.net

Predicted PropertyComputational MethodRelevance to Material Design
Electronic Properties (HOMO/LUMO levels, Band Gap)DFT, TD-DFTCrucial for designing materials for organic electronics, such as transistors and photovoltaics. academie-sciences.frresearchgate.net
Optical Properties (Absorption/Emission Spectra)TD-DFTPredicts the color and fluorescence of materials for use in OLEDs and sensors. researchgate.net
Chiroptical Properties (ECD, CPL)DFT, TD-DFTEssential for developing materials for chiroptical switches and circularly polarized light detection. researchgate.net
Racemization BarriersDFTPredicts the configurational stability of chiral helicenes, which is critical for applications in asymmetric catalysis. researchgate.net
Reaction Pathways and MechanismsDFTAids in optimizing reaction conditions and predicting the feasibility of novel synthetic transformations. researchgate.net

The outlook is a synergistic "design-synthesis-characterization" loop where computational predictions guide synthetic efforts toward materials with precisely targeted functionalities. This approach will accelerate the discovery of high-performance materials derived from the this compound scaffold for advanced applications.

Integration of this compound into Emerging Optoelectronic and Nanomaterial Technologies

The unique structural and electronic properties of molecules derived from this compound make them highly attractive for a range of emerging technologies. Helicenes, in particular, are at the forefront of this research due to their inherent chirality, extended π-conjugation, and high thermal stability. researchgate.netresearchgate.netresearchgate.net

The functionalization of the helicene backbone, enabled by precursors like this compound, is key to tuning their properties for specific applications. For example, the introduction of cyano and methoxy (B1213986) groups into a academie-sciences.frhelicene framework, starting from a derivative of this compound, yielded a material with a strong blue fluorescence and an electrochemical band gap of 2.11 eV, making it a good candidate for optoelectronic applications. academie-sciences.fr

Future research will focus on integrating these advanced molecules into functional devices and systems.

Emerging TechnologyRole of this compound DerivativeKey Property
Organic Light-Emitting Diodes (OLEDs)As chiral emitters for circularly polarized luminescence (CPL).High fluorescence quantum yield, chiroptical purity. academie-sciences.fr
Organic Photovoltaics (OPVs)As donor or acceptor materials in the active layer.Broad absorption, suitable HOMO/LUMO energy levels. researchgate.net
Chiral Sensors and SwitchesAs the active material that changes its optical properties upon binding a chiral analyte.Strong circular dichroism (CD) and high enantiomeric recognition capability.
SpintronicsAs components of chiral-induced spin selectivity (CISS) devices.Helical chirality, defined electronic structure.
Asymmetric CatalysisAs chiral ligands for metal catalysts or as organocatalysts.High configurational stability, accessible coordination sites. researchgate.net

The synthesis of novel phospha- and azahelicenes from this compound opens up further possibilities, such as their use in catalysis or as components in light-harvesting systems. researchgate.netresearchgate.netresearchgate.net The continued development of synthetic routes and a deeper understanding of the structure-property relationships will ensure that this compound remains a cornerstone molecule for the advancement of materials science.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 2-Bromobenzo[c]phenanthrene?

  • Structural Features : The compound consists of a phenanthrene backbone fused with a benzo ring and a bromine substituent at the 2-position. Its molecular formula is C₁₈H₁₁Br , with a molecular weight of 307.192 g/mol .
  • Spectroscopic Methods :

  • Photoionization Efficiency (PIE) curves combined with time-of-flight mass spectrometry (Re-TOF-MS) are used to analyze gas-phase synthesis products and confirm molecular mass (e.g., m/z = 306/308 for brominated isomers) .
  • Three-dimensional fluorescence spectroscopy (excitation: 255 nm, emission: 273 nm) can detect aromatic systems in solution, with a detection limit of ~3.88 ng/mL .

Q. What synthetic routes are commonly employed for this compound?

  • Photocyclodehydrogenation : Stilbene derivatives undergo photodehydrocyclization in toluene with iodine-THF to yield this compound in high yields .
  • Gas-phase synthesis : Pyrolysis of brominated precursors (e.g., at 1,585°C in a SiC reactor) generates helicenyl radicals, which are ionized via tunable VUV light for structural confirmation .
  • Heck coupling : Palladium-catalyzed reactions with styrene derivatives enable functionalization for helicene synthesis .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis yield of this compound?

  • Experimental Design : Use Box-Behnken Design (BBD) to test variables like temperature, reaction time, and precursor concentration. For example, a 4-variable BBD (pH: 6–9; temperature: 20–40°C) can model nonlinear interactions and identify optimal conditions .
  • Validation : Compare predicted vs. experimental yields using ANOVA to assess model accuracy, with adjustments for factors like solvent polarity or catalyst loading .

Q. What are the challenges in characterizing the nonlinear optical (NLO) properties of this compound derivatives?

  • Conjugation Modulation : Torsion angles between aromatic rings influence NLO intensity. Hyper-Rayleigh scattering can quantify second-order NLO responses, but solvent polarity and aggregation may distort measurements .
  • Computational Modeling : Density functional theory (DFT) simulations are needed to predict electronic transitions and validate experimental hyperpolarizability values .

Q. What experimental designs are effective for studying the biodegradation of this compound?

  • Screening Designs : Full factorial designs (e.g., 2⁴) identify critical factors like surfactant concentration (Tween 80) or nutrient availability .
  • Optimization : Use BBD to refine variables (e.g., pH, salinity) and monitor degradation via HPLC. Co-metabolic substrates (e.g., glucose) can enhance degradation rates by 23% .

Q. How does the presence of co-substrates affect the photocatalytic degradation efficiency of this compound?

  • Mechanistic Insights : WO₃@TiO₂-SiO₂ aerogels under solar light generate hydroxyl radicals (•OH) that degrade PAHs. Co-substrates like humic acid may compete for reactive sites, reducing efficiency by ~15% .
  • Kinetic Analysis : First-order models (ln(C₀/Cₜ) = k₁t) quantify degradation rates, with LC-MS/MS identifying intermediates (e.g., hydroxylated derivatives) .

Safety and Biological Activity

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE Requirements : Use nitrile gloves, chemical-resistant aprons, and fume hoods to prevent inhalation or dermal exposure .
  • Waste Management : Follow MARPOL/ICAO guidelines for halogenated waste disposal. Bioconcentration factor (BCF) studies suggest potential ecological persistence, necessitating sealed containment .

Q. What methodologies assess the cytotoxic potential of this compound in cancer cell lines?

  • In Vitro Assays : MTT or SRB assays measure viability reductions in cell lines (e.g., HeLa, MCF-7). IC₅₀ values are compared to reference PAHs like benzo[a]pyrene .
  • Mechanistic Studies : Flow cytometry analyzes apoptosis induction, while ROS detection kits quantify oxidative stress linked to cytotoxicity .

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